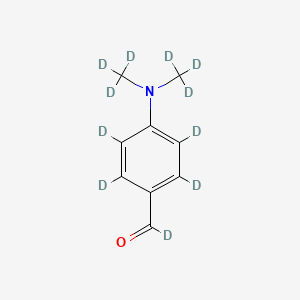

4-(Dimethylamino)benzaldehyde-d11

Description

Significance of Aromatic Aldehydes as Precursors and Chromophores in Organic Chemistry

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde group (-CHO) directly attached to an aromatic ring. wisdomlib.orgnumberanalytics.com This structural feature makes them highly versatile and important in organic chemistry. numberanalytics.com They serve as fundamental building blocks and intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comnumberanalytics.comfiveable.me Their reactivity, which includes nucleophilic addition and condensation reactions, allows for the construction of diverse molecular architectures. numberanalytics.comfiveable.me For example, they are key reactants in the formation of Schiff bases, which are important in both synthesis and biological chemistry. wisdomlib.orgnih.gov

Furthermore, many aromatic aldehydes are chromophores, meaning they are responsible for the color of certain compounds. The conjugated system of the aromatic ring and the carbonyl group can absorb light in the ultraviolet-visible spectrum. nih.gov This property is exploited in the creation of dyes and pigments. 4-(Dimethylamino)benzaldehyde (B131446), for instance, is well-known for its use in Ehrlich's reagent to produce colored products with compounds like pyrroles and indoles, facilitating their detection. sigmaaldrich.comchemicalbook.com

Theoretical and Practical Rationale for Isotopic Labeling in Molecular Science

Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their isotopes. creative-proteomics.comnumberanalytics.com This process creates a labeled compound that is chemically almost identical to its unlabeled counterpart but possesses distinct nuclear properties that can be detected. creative-proteomics.com The most commonly used stable isotopes in this context are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com The fundamental principle is that labeled molecules participate in chemical reactions and biological processes in nearly the same way as their natural counterparts, allowing them to act as tracers. studysmarter.co.ukfiveable.me This technique is a cornerstone of research in chemistry, biology, and materials science, enabling scientists to track the journey of molecules, elucidate reaction mechanisms, and probe molecular structures. numberanalytics.comcernobioscience.comstudysmarter.co.uk

Role of Deuterium Substitution in Mechanistic Elucidation

Deuterium substitution is a particularly powerful tool for investigating the mechanisms of chemical reactions. numberanalytics.compearson.com The key to this application lies in the "kinetic isotope effect" (KIE). libretexts.org A carbon-deuterium (C-D) bond is stronger than a corresponding carbon-hydrogen (C-H) bond. libretexts.orgscielo.org.mx Consequently, if a C-H bond is broken in the rate-determining (slowest) step of a reaction, replacing that hydrogen with deuterium will cause the reaction to proceed more slowly. libretexts.org

By comparing the reaction rate of a normal, hydrogen-containing compound with its deuterated analogue, chemists can determine whether a specific C-H bond is broken during the critical step of the reaction. libretexts.org This information is invaluable for piecing together the precise sequence of events at the molecular level. numberanalytics.com This method has been instrumental in understanding a wide range of reaction types, from elimination reactions in organic chemistry to complex catalytic cycles. numberanalytics.comlibretexts.org

Enhancement of Spectroscopic Resolution and Assignment via Deuteration

Isotopic labeling with deuterium also offers significant advantages in various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). cernobioscience.com In ¹H NMR spectroscopy, which detects hydrogen nuclei, the signals from a complex molecule can be numerous and overlapping, making the spectrum difficult to interpret. By selectively replacing hydrogen atoms with deuterium, which is not detected in a standard ¹H NMR experiment, specific signals can be made to disappear. This simplifies the spectrum and helps in assigning the remaining signals to the correct protons in the molecule. cernobioscience.com

In other techniques like Raman spectroscopy, the C-D bond gives rise to vibrational signals in a region of the spectrum that is typically "silent," free from interference from other molecular vibrations. columbia.edu This allows for clear tracking of the deuterated part of a molecule. columbia.edu In mass spectrometry, the mass difference between hydrogen and deuterium allows for easy differentiation between labeled and unlabeled molecules, which is fundamental to quantitative studies in fields like proteomics and metabolomics. cernobioscience.comnih.gov

Overview of Perdeuterated Analogues in Contemporary Chemical and Materials Science Research

Perdeuterated analogues, where all hydrogen atoms in a molecule are replaced with deuterium, are used in a variety of advanced research areas. In materials science, particularly in studies involving neutron scattering, perdeuteration is a critical tool. ornl.gov Hydrogen and deuterium scatter neutrons very differently, and by using perdeuterated materials alongside their normal counterparts, researchers can create "contrast" in their experiments. This allows them to precisely determine the structure and dynamics of complex materials like polymers. ornl.gov

In medicinal chemistry, deuteration is used to alter the metabolic profile of drugs. acs.orgnih.gov By replacing hydrogens at sites of metabolic breakdown with deuterium, the stronger C-D bonds can slow down the drug's metabolism, potentially leading to improved pharmacokinetic properties. acs.orgnih.gov This "metabolic switching" approach has led to the development of FDA-approved deuterated drugs. acs.org Furthermore, perdeuterated compounds serve as ideal internal standards for quantitative analysis using mass spectrometry, as they behave almost identically to the analyte during sample preparation and analysis but are easily distinguished by their mass. scielo.org.mxacs.org

Historical Context and Evolution of Research on 4-(Dimethylamino)benzaldehyde and its Derivatives

4-(Dimethylamino)benzaldehyde (DMAB), the parent compound of 4-(Dimethylamino)benzaldehyde-d11, has a long history in chemical analysis. globalresearchonline.netresearchgate.net It is famously known as the primary component of Ehrlich's reagent, developed by Nobel laureate Paul Ehrlich. This reagent has been used for over a century to detect indoles and urobilinogen, producing a characteristic red color. globalresearchonline.netchemicalbook.com This classic colorimetric test remains relevant in microbiology and clinical chemistry. globalresearchonline.netresearchgate.net

The reactivity of DMAB, stemming from its electron-donating dimethylamino group and its aldehyde function, has made it a valuable intermediate in synthetic chemistry. globalresearchonline.net It has been widely used in the synthesis of Schiff bases, dyes (such as azo-azomethine dyes), and other molecular adducts. globalresearchonline.netsigmaaldrich.com Research into its derivatives continues, with studies exploring new synthetic methods and applications, such as the creation of compounds with potential antioxidant or antiproliferative activities. ijarmps.org The development of its deuterated analogue, this compound, represents a modern evolution, equipping researchers with a labeled version of this classic reagent for more advanced analytical and mechanistic investigations. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of 4-(Dimethylamino)benzaldehyde Data sourced from multiple references. nih.govsigmaaldrich.comnist.govsolubilityofthings.comsigmaaldrich.com

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 72-75 °C |

| Boiling Point | 176-177 °C |

| Solubility | Soluble in ethanol, acetone; slightly soluble in water. |

| CAS Number | 100-10-7 |

Table 2: Properties of this compound Data sourced from reference chemicalbook.com.

| Property | Value |

|---|---|

| Chemical Formula | C₉D₁₁NO |

| CAS Number | 156914-64-6 |

| Primary Use | Labeled isotope of 4-(Dimethylamino)benzaldehyde. |

| Application | Used in Ehrlich's reagent for spectrophotometric determination of hydrazine. |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

160.26 g/mol |

IUPAC Name |

[4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriophenyl]-deuteriomethanone |

InChI |

InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D |

InChI Key |

BGNGWHSBYQYVRX-JFZRXOORSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment Strategies for 4 Dimethylamino Benzaldehyde D11

Synthetic Routes to Perdeuterated Aromatic Aldehydes

Total synthesis offers a direct and often highly effective route to perdeuterated molecules by assembling the target from smaller, fully deuterated building blocks. grantome.comucsb.edu For 4-(Dimethylamino)benzaldehyde-d11, a common and industrially relevant method is the Vilsmeier-Haack reaction. prepchem.comnih.gov This reaction typically involves the formylation of an electron-rich arene, such as N,N-dimethylaniline, using a Vilsmeier reagent prepared from a formamide (B127407) derivative and an activating agent like phosphorus oxychloride.

To synthesize the d11 isotopologue, this reaction is adapted by substituting all protic starting materials with their deuterated counterparts. The synthesis would commence with the reaction of deuterated N,N-dimethylformamide (DMF-d7) with phosphorus oxychloride to generate the deuterated Vilsmeier reagent. This reagent is then used to formylate perdeuterated N,N-dimethylaniline (N,N-dimethylaniline-d11). However, a more practical approach involves using N,N-dimethylaniline-d5 (deuterated on the aromatic ring) and DMF-d7, which would result in the desired this compound, where the dimethylamino group and the aromatic ring are deuterated. The final formyl deuterium (B1214612) comes from the hydrolysis of the intermediate iminium salt with D₂O. This bottom-up strategy ensures that all desired positions are deuterated from the outset, leading to high isotopic enrichment.

Table 1: Comparison of General Synthetic Strategies for Deuterated Aromatic Aldehydes

| Synthetic Strategy | Description | Typical Deuterium Source | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Total Synthesis | Construction of the molecule from isotopically labeled precursors. | Deuterated building blocks (e.g., deuterated solvents, reagents). | High potential for isotopic purity; predictable labeling pattern. | Dependent on the availability and cost of deuterated starting materials. synmr.in | grantome.comucsb.edu |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on an existing molecule. | D₂O, D₂ gas. mdpi.com | Atom-economical; useful for late-stage labeling. nih.gov | May result in incomplete labeling; potential for H/D scrambling; may require harsh conditions. | mdpi.comresearchgate.net |

| Reduction of Carboxylic Acid Derivatives | Reduction of esters or amides to the corresponding deuterated aldehyde. | LiAlD₄, NaBD₄. | Well-established transformations. | Requires expensive deuterated reducing agents; multi-step process (e.g., acid to ester to aldehyde). nih.gov | nih.govnih.gov |

An alternative to total synthesis is the direct replacement of hydrogen with deuterium on a pre-existing aromatic aldehyde scaffold through hydrogen-isotope exchange (HIE) reactions. mdpi.com These methods are particularly valuable for late-stage labeling. Transition-metal catalysis is a powerful tool for this purpose, enabling regioselective C-H activation and subsequent deuteration.

For instance, iridium-based catalysts have been developed for the ortho-directed deuterium labeling of aromatic compounds containing a directing group, such as an ester or amide. mdpi.comresearchgate.net While the aldehyde's formyl group itself can be a target for exchange, achieving perdeuteration of the aromatic ring on 4-(dimethylamino)benzaldehyde (B131446) would require a catalyst system capable of activating all aromatic C-H bonds without being poisoned by the amine or aldehyde functionalities. Palladium-catalyzed H-D exchange reactions are also known, using D₂O as the deuterium source, and can provide high deuterium incorporation at specific sites under relatively mild conditions. mdpi.com However, achieving the complete and specific perdeuteration seen in this compound through HIE alone is challenging due to the need to exchange multiple, electronically distinct C-H bonds on the ring as well as the methyl groups.

Optimization of Reaction Conditions for High Isotopic Purity and Yield

Achieving both high chemical yield and exceptional isotopic purity (>98%) is a primary goal in the synthesis of deuterated compounds. nih.gov This requires careful optimization of reaction conditions. Key factors include the choice of deuterium source, catalyst, solvent, temperature, and reaction time.

For syntheses employing HIE, the deuterium source is critical. Deuterium gas (D₂) can be effective but is expensive and requires specialized handling equipment. mdpi.com Deuterated water (D₂O) is a more cost-effective and safer alternative, often used in conjunction with a catalyst that facilitates the H/D exchange. nih.govnih.gov

To maximize isotopic incorporation and prevent back-exchange, it is often necessary to use a large excess of the deuterated reagent or to perform the reaction in a deuterated solvent. synmr.in Temperature control is also vital; while higher temperatures can increase reaction rates, they may also promote side reactions or lead to reduced selectivity and isotopic scrambling. The efficiency of the catalyst in HIE reactions is paramount, and screening various catalysts and ligands is often necessary to find the optimal system for a specific substrate. mdpi.com

The final isotopic purity is typically determined using analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov HRMS can resolve the isotopologues and allow for the calculation of deuterium incorporation, while NMR can confirm the specific sites of labeling. rsc.org

Challenges and Innovations in Large-Scale Production of Deuterated Compounds

Transitioning the synthesis of deuterated compounds from the laboratory bench to a large-scale industrial process presents significant challenges. nih.gov One of the primary hurdles is the cost and availability of deuterated starting materials and reagents, which are substantially more expensive than their protium-containing counterparts. synmr.in Synthesizing a highly complex molecule like this compound on a large scale requires a cost-effective and efficient synthetic route to be financially viable. nih.gov

Maintaining high isotopic purity at scale is another major challenge. digitellinc.com Any ingress of moisture (H₂O) into the reaction can lead to a reduction in isotopic enrichment. This necessitates the use of specialized equipment and rigorous handling procedures to maintain an anhydrous, deuterium-rich environment. Furthermore, common purification techniques may not be able to separate incompletely deuterated species from the desired product, meaning purity must be achieved in the reaction itself. nih.gov

Recent innovations are helping to address these challenges. talmazan.md The adoption of continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purity. talmazan.md Flow reactors also minimize the volume of hazardous reagents at any given time, enhancing safety. Automation in synthesis is another key development, enabling high-throughput screening of reaction conditions and improving reproducibility, which is crucial for large-scale manufacturing. talmazan.md Additionally, the use of biocatalysis and enzymatic methods is emerging as a green and highly selective alternative for isotopic incorporation. talmazan.md

Chromatographic and Purification Techniques for Deuterium-Enriched Species

After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and other impurities. The purification of aromatic aldehydes can sometimes be complicated by their tendency to polymerize or decompose. researchgate.net

Standard purification techniques such as column chromatography are widely used. youtube.com For this compound, silica (B1680970) gel chromatography with a suitable eluent system (e.g., a mixture of non-polar and polar solvents like hexanes and ethyl acetate) can effectively separate the product from less polar or more polar impurities. It is noteworthy that deuterated compounds can sometimes exhibit slightly different retention times in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) compared to their non-deuterated analogs, a phenomenon attributed to subtle differences in intermolecular interactions. cchmc.orgchromforum.org

For aldehydes specifically, a chemical purification method involves the formation of a solid bisulfite adduct. researchgate.netnih.gov The aldehyde reacts with a saturated sodium bisulfite solution to form a water-soluble adduct, which can be separated from non-aldehydic organic impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base. Distillation is another viable method for purifying aromatic aldehydes, particularly on a larger scale, provided the compound is thermally stable. google.comgoogle.com

The final purity, both chemical and isotopic, must be confirmed by rigorous analytical methods. LC-MS is invaluable for confirming the molecular weight and assessing isotopic distribution, while NMR spectroscopy confirms the molecular structure and the positions of the deuterium labels. rsc.org

Table 2: Purification Techniques for Aromatic Aldehydes

| Purification Method | Principle | Applicability | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel). | Broadly applicable for small to medium scale. | Versatile; can separate compounds with different polarities. | Solvent-intensive; can be tedious; may not scale well for industrial production. youtube.com | youtube.com |

| Bisulfite Adduct Formation | Reversible chemical reaction to form a water-soluble salt. | Specific for aldehydes and some reactive ketones. | Highly selective for aldehydes; allows for easy separation from non-reactive impurities via extraction. | Requires an additional regeneration step; may not be suitable for all aldehyde structures. | researchgate.netnih.gov |

| Distillation | Separation based on differences in boiling points. | Suitable for thermally stable, volatile compounds, often at a large scale. | Cost-effective for large quantities; can be highly efficient. | Requires thermal stability of the compound; may not separate compounds with close boiling points. | google.comgoogle.com |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Applicable to solid compounds. | Can yield very high purity material; scalable. | Requires finding a suitable solvent system; can result in significant material loss. | researchgate.net |

Advanced Spectroscopic Characterization and Elucidation of 4 Dimethylamino Benzaldehyde D11

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the nuclear environment, making it a primary tool for studying isotopically labeled compounds. The substitution of protons (¹H) with deuterons (²H) in 4-(Dimethylamino)benzaldehyde-d11 leads to distinct and informative changes across various NMR experiments.

The complete spectroscopic picture of this compound requires a multi-faceted NMR approach, utilizing ¹H, ¹³C, and ²H nuclei to probe the molecular structure.

¹H NMR: In a fully deuterated d11 compound, the ¹H NMR spectrum is expected to be nearly silent. The only observable signals would arise from any residual, unexchanged protons, which can be useful for quantifying the isotopic purity of the sample. For comparison, the ¹H NMR spectrum of the non-deuterated parent compound, 4-(Dimethylamino)benzaldehyde (B131446), typically shows distinct signals: a singlet for the aldehyde proton (~9.73 ppm), a doublet for the aromatic protons ortho to the aldehyde (~7.73 ppm), a doublet for the aromatic protons ortho to the dimethylamino group (~6.69 ppm), and a singlet for the six methyl protons (~3.08 ppm). rsc.org

¹³C NMR: The ¹³C NMR spectrum of the d11 analogue provides direct evidence of deuteration. Carbons directly bonded to deuterium (B1214612) exhibit characteristic splitting patterns due to one-bond ¹³C-²H coupling. The multiplicity of these signals follows the 2nI+1 rule, where n is the number of deuterons and I is the spin of the deuteron (B1233211) (I=1). A CD group will appear as a triplet, a CD₂ group as a quintet, and a CD₃ group as a septet. Furthermore, these signals are shifted slightly upfield compared to their protonated counterparts due to the deuterium isotope effect. The ¹³C NMR data for the parent compound serves as a crucial reference. rsc.orgnih.gov

²H NMR: Deuterium (²H) NMR is the most direct method for observing the deuterated positions. It produces a spectrum showing signals for each chemically distinct deuteron in the molecule. While the resolution is generally lower than in ¹H NMR, it provides unambiguous confirmation of deuterium incorporation at specific sites, such as the aldehyde, aromatic ring, and dimethylamino groups.

Table 1: Comparison of Expected NMR Data for 4-(Dimethylamino)benzaldehyde and its d11 Analogue

| Position | 4-(Dimethylamino)benzaldehyde ¹H Chemical Shift (ppm) rsc.org | 4-(Dimethylamino)benzaldehyde ¹³C Chemical Shift (ppm) rsc.org | Expected this compound ¹³C Appearance |

| Aldehyde (CHO/CDO) | 9.73 (s, 1H) | 190.4 | Triplet, upfield shift |

| Aromatic (C ortho to CHO) | 7.73 (d, 2H) | 132.1 | Triplet, upfield shift |

| Aromatic (C ortho to N(CH₃)₂) | 6.69 (d, 2H) | 111.1 | Triplet, upfield shift |

| Aromatic (C-N) | - | 154.4 | Singlet (or complex multiplet), upfield shift |

| Aromatic (C-CHO) | - | 125.3 | Singlet (or complex multiplet), upfield shift |

| Methyl (N(CH₃)₂/N(CD₃)₂) | 3.08 (s, 6H) | 40.2 | Septet, upfield shift |

This table is generated based on typical NMR data for the parent compound and established principles of deuterium NMR spectroscopy.

Isotopic substitution of hydrogen with deuterium causes small but measurable changes in nuclear shielding, known as deuterium isotope effects or isotope shifts (Δδ). huji.ac.il These effects are valuable for spectral assignment and for probing molecular geometry and bonding. rsc.orgnih.gov

Primary Isotope Effect: This is the chemical shift difference between ¹H and ²H when measured at the same position. It is often small but can be significant in systems with strong hydrogen bonds. huji.ac.il

Secondary Isotope Effect: This refers to the change in the chemical shift of a nucleus (like ¹³C) when a neighboring atom is isotopically substituted (H replaced by D). huji.ac.il These are classified by the number of bonds separating the observed nucleus from the site of substitution.

One-bond isotope effect (¹ΔC(D)): The effect on a carbon's chemical shift upon direct deuteration. It typically results in an upfield shift (to lower ppm) of 0.2 to 1.5 ppm per deuterium. huji.ac.il

Two-bond isotope effect (²ΔC(D)): The effect on a carbon's chemical shift from deuteration on an adjacent atom. These are generally smaller, around 0.1 ppm. huji.ac.il

Longer-range effects: Three-bond and four-bond effects are even smaller and can be positive or negative, often depending on the dihedral angle. huji.ac.il

In this compound, every carbon would experience secondary isotope effects from its bonded deuterons. For example, the aldehydic carbon would show a one-bond isotope effect from its attached deuteron. The aromatic carbons would show one-bond effects from their attached deuterons and two- and three-bond effects from adjacent deuterons on the ring. The study of these cumulative effects can provide detailed information about the electronic structure of the molecule. researchgate.net

While standard 1D NMR provides valuable data, multidimensional NMR techniques are essential for the complete assignment and dynamic analysis of complex molecules like this compound. Perdeuteration presents challenges, such as the loss of ¹H-¹H and ¹H-¹³C couplings that are central to many standard experiments. However, specialized techniques have been developed to work with deuterated systems. nih.gov

For small molecules, ¹³C-¹³C correlation experiments, such as INADEQUATE, can establish the carbon framework. However, these experiments suffer from very low sensitivity. In the context of perdeuterated molecules, which are often studied in solid-state NMR, techniques like Dipolar-Assisted Rotational Resonance (DARR) and Double Nucleus Enhanced Recoupling (DONER) have been developed. nih.gov These methods enhance magnetization transfer between ¹³C spins, allowing for the observation of correlations between carbons that are several bonds apart. nih.gov Applying such advanced multidimensional techniques to this compound could allow for unambiguous assignment of all carbon signals and provide insights into through-space interactions and molecular conformation.

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The frequency of a molecular vibration is highly dependent on the masses of the atoms involved. Therefore, substituting hydrogen with the heavier deuterium isotope leads to predictable and significant shifts in the vibrational spectra.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Replacing a hydrogen atom with a deuterium atom approximately doubles the reduced mass of the bond, leading to a decrease in the vibrational frequency. youtube.com The expected shift for a stretching vibration (ν) can be approximated by the formula:

ν(X-D) ≈ ν(X-H) / √2

This relationship is particularly useful for identifying vibrations involving hydrogen atoms. researchgate.netnih.gov In this compound, this effect will be observed for all C-H, and N-C-H vibrations.

Aldehyde C-D Stretch: The characteristic C-H stretch of the aldehyde group, typically found around 2720-2820 cm⁻¹, is expected to shift to a much lower frequency (approximately 2000-2100 cm⁻¹) for the C-D bond.

Aromatic C-D Stretch: The aromatic C-H stretching vibrations, usually seen above 3000 cm⁻¹, will shift down to the 2200-2300 cm⁻¹ region.

Methyl Group Vibrations: The C-H stretching and bending vibrations of the dimethylamino group will also shift to lower wavenumbers. rsc.org

Studies on partially deuterated isotopologues of 4-(dimethylamino)benzaldehyde have confirmed these shifts and have been used to revise and extend previous vibrational assignments. nih.gov

Table 2: Selected Infrared Absorption Frequencies and Expected Shifts upon Deuteration

| Vibrational Mode | Typical Frequency in Parent Compound (cm⁻¹) nih.govresearchgate.net | Expected Frequency in d11 Analogue (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 | ~2260 (C-D Stretch) |

| Aldehyde C-H Stretch | ~2820 | ~2100 (C-D Stretch) |

| Carbonyl C=O Stretch | ~1665 | ~1650 (Slight shift) |

| Aromatic Ring Vibrations | ~1595, ~1530 | Shifted to lower frequencies |

| C-H Bending (Aromatic) | ~1160 | ~850 (C-D Bending) |

This table is generated based on typical IR data and established principles of isotope effects in vibrational spectroscopy.

Raman spectroscopy provides complementary information to IR spectroscopy. A normal coordinate analysis, which combines experimental IR and Raman data with computational modeling, allows for the detailed assignment of all vibrational modes and the calculation of force constants associated with chemical bonds. nih.govresearchgate.net

Force constants are a measure of bond stiffness and are generally assumed to be independent of isotopic substitution within the Born-Oppenheimer approximation. However, the form of the normal modes—the collective motion of atoms for a given vibration—can change significantly upon deuteration. rsc.org Vibrations that are highly localized in the parent compound, like a C-H stretch, may become more mixed with other skeletal motions in the deuterated analogue.

In studies of 4-(dimethylamino)benzaldehyde and its isotopologues, Raman spectroscopy has been crucial for assigning modes that are weak or inactive in the IR spectrum. nih.gov For the d11 analogue, Raman analysis would reveal shifts similar to those in the IR spectrum. For example, the intense Raman band corresponding to the ring breathing mode would be expected to shift to a lower frequency. By analyzing the complete vibrational data (IR and Raman) for this compound and comparing it to the parent compound, a refined force field for this class of molecules can be developed, leading to a deeper understanding of its electronic structure and intramolecular interactions. mdpi.comnih.gov

Correlation of Spectroscopic Data with Molecular Symmetry and Anharmonicity

The molecular structure of 4-(Dimethylamino)benzaldehyde (DMAB) possesses an approximate Cₛ point group symmetry, with the aldehyde and dimethylamino groups being largely coplanar with the benzene (B151609) ring. ebi.ac.uknih.govresearchgate.net Perdeuteration to form this compound does not alter the fundamental molecular geometry or its Cₛ symmetry. However, the substitution of hydrogen (¹H) with deuterium (²H) significantly increases the reduced mass of the molecule's vibrational modes.

This mass increase has a profound effect on the vibrational frequencies, as described by Hooke's law for a harmonic oscillator, where the frequency is inversely proportional to the square root of the reduced mass. Consequently, the C-D, C-D₃, and aromatic C-D stretching and bending vibrations in this compound occur at considerably lower frequencies compared to the C-H vibrations in the unlabeled compound.

This isotopic shift is crucial for studying vibrational anharmonicity—the deviation of molecular vibrations from ideal harmonic motion. The energy levels of an anharmonic oscillator are not evenly spaced, and the spacing decreases with increasing vibrational quantum number. The magnitude of this anharmonicity is related to the shape of the potential energy surface. By comparing the vibrational spectra (Infrared and Raman) of DMAB and its d11-isotopologue, researchers can gain a more detailed understanding of the potential energy surface and the effects of anharmonic coupling between different vibrational modes. ebi.ac.uk The analysis of these isotopic shifts allows for a more precise assignment of complex vibrational spectra and the refinement of force field calculations. ebi.ac.uk

Mass Spectrometry (MS) for Isotopic Fidelity and Fragmentation Pathways

Mass spectrometry is an indispensable tool for confirming the isotopic purity of this compound and for elucidating the complex fragmentation patterns of the molecule in the gas phase.

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, HRMS is used to verify its successful synthesis and high isotopic enrichment.

The theoretical monoisotopic mass of the unlabeled compound is distinct from its deuterated analogue. By calculating the precise theoretical mass of the d11 isotopologue and comparing it with the experimentally measured value from HRMS, the isotopic fidelity can be confirmed. Any significant presence of partially deuterated species would be readily detectable.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| 4-(Dimethylamino)benzaldehyde | C₉H₁₁NO | 149.08406 |

| This compound | C₉D₁₁NO | 160.15298 |

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. Comparing the fragmentation pattern of the deuterated compound with that of its non-deuterated counterpart provides definitive insights into the gas-phase decomposition pathways. acs.org

The mass shifts of the resulting fragment ions reveal which parts of the molecule are retained or lost. For instance, the fragmentation of unlabeled benzaldehyde (B42025) often involves the loss of the formyl radical (•CHO, 29 Da) to produce a phenyl cation at m/z 77. docbrown.info In the d11-analogue, the corresponding loss of the deuterated formyl radical (•CDO, 30 Da) would result in a fragment ion at m/z 81 (C₆D₅⁺). Similarly, fragmentation involving the dimethylamino group can be precisely tracked. This method allows for the validation of proposed fragmentation mechanisms, such as McLafferty rearrangements or alpha-cleavages, by observing the specific mass increases in the product ions. youtube.com

| Fragmentation Process | Unlabeled Fragment Formula | Unlabeled Fragment m/z | Deuterated Fragment Formula | Predicted Deuterated Fragment m/z | Mass Shift (Da) |

|---|---|---|---|---|---|

| Molecular Ion | [C₉H₁₁NO]⁺• | 149 | [C₉D₁₁NO]⁺• | 160 | +11 |

| Loss of H/D atom | [C₉H₁₀NO]⁺ | 148 | [C₉D₁₀NO]⁺ | 158 | +10 |

| Loss of methyl radical | [C₈H₈NO]⁺ | 134 | [C₈D₅(CD₃)NO]⁺ | 142 | +8 |

| Loss of formyl radical | [C₈H₁₁N]⁺• | 121 | [C₈D₁₀N]⁺• | 130 | +9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Perdeuterated Systems

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy molecular orbital, such as a π or n orbital, to a higher-energy anti-bonding orbital (π* or σ*).

The substitution of hydrogen with deuterium primarily affects the vibrational energy levels of a molecule rather than its electronic energy levels. However, this vibrational change can lead to subtle but measurable secondary isotope effects on the electronic spectra. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. If the ZPE difference between the deuterated and non-deuterated species is not the same in the electronic ground state and the excited state, a small shift in the transition energy will occur.

This phenomenon, known as the kinetic isotope effect, can lead to slight shifts in the position (λ_max) and shape of the absorption and emission bands. harvard.edu For this compound, one would not expect a large shift in the main absorption bands compared to the unlabeled compound. However, the vibronic structure (the fine structure on an electronic band corresponding to simultaneous vibrational transitions) can be altered. The lower vibrational frequencies in the deuterated molecule can lead to a more congested or slightly shifted vibronic pattern, providing information about the coupling between electronic and vibrational motions.

4-(Dimethylamino)benzaldehyde is a classic example of a molecule that exhibits intramolecular charge transfer (ICT). ossila.com Upon photoexcitation, an electron is promoted from the electron-donating dimethylamino group to the electron-accepting benzaldehyde moiety. In polar solvents, the molecule can undergo a conformational change in the excited state, typically a twisting around the amino-to-ring single bond, to form a highly polar, stabilized state known as a twisted intramolecular charge transfer (TICT) state. ossila.comnih.gov This process is often associated with dual fluorescence and pronounced solvatochromism, where the emission wavelength is highly dependent on solvent polarity. wikipedia.org

The study of this compound offers a unique opportunity to investigate the dynamics of ICT and TICT state formation. The increased mass of the deuterated dimethylamino and phenyl groups is expected to affect the vibrational and torsional motions necessary for the geometric relaxation into the TICT state. This isotopic "slowing" of molecular motion could potentially alter the rate of ICT, the efficiency of TICT state formation, and the non-radiative decay pathways. nih.gov

By comparing the solvatochromic shifts, fluorescence quantum yields, and excited-state lifetimes of the d11-isotopologue with the unlabeled compound across a range of solvents, researchers can dissect the influence of specific molecular motions on the charge transfer dynamics. Such studies provide a more refined model of the excited-state potential energy surface and the critical role of molecular dynamics in photophysical processes. nih.govrsc.org

Advanced Spectroscopic Techniques for Probing Molecular Dynamics and Conformation of this compound

The study of isotopically labeled molecules, such as this compound, offers a unique window into the intricate details of molecular structure, dynamics, and conformation. The substitution of hydrogen with deuterium atoms provides a subtle yet powerful probe that, when combined with advanced spectroscopic techniques, allows for the elucidation of properties that are often obscured in their non-deuterated counterparts. This section explores the application of sophisticated spectroscopic methods to understand the molecular behavior of this compound.

The deuteration of 4-(Dimethylamino)benzaldehyde, specifically the d11 variant where all hydrogen atoms are replaced by deuterium, significantly alters its vibrational properties without substantially changing the electronic potential energy surface. This makes vibrational spectroscopy a particularly powerful tool for investigating this compound.

A normal coordinate analysis performed on various isotopic forms of 4-(dimethylamino)benzaldehyde, including the aldehyde-deuterated (DABA-CDO) and ring-deuterated (DABA-3,5-D2) species, provides a strong foundation for understanding the vibrational spectra of the fully deuterated d11 compound. nih.gov The study, which utilized both infrared (IR) and Raman spectroscopy, allowed for a detailed assignment of the vibrational modes. nih.gov The use of Cs point group symmetry was applied to analyze the motions, excluding the internal rotations of the dimethylamino and methyl groups. nih.gov

The insights gained from these analyses are critical for interpreting the spectra of this compound. For instance, the C-D stretching vibrations of the aldehyde group and the aromatic ring will appear at significantly lower frequencies compared to the C-H stretches in the non-deuterated molecule, providing a clear spectral window to study these specific groups.

Below is a table summarizing key vibrational frequency assignments for isotopologues of 4-(Dimethylamino)benzaldehyde, which can be extrapolated to predict the spectrum of the d11 variant.

| Vibrational Mode | DABA (cm⁻¹) | DABA-CDO (cm⁻¹) | DABA-3,5-D2 (cm⁻¹) | Predicted d11 shift |

| Aldehyde C-H/C-D stretch | 2820 | 2100 | 2820 | Significant downward shift |

| Aromatic C-H/C-D stretch | 3000-3100 | 3000-3100 | 2250-2300 | Significant downward shift |

| C=O stretch | 1680 | 1675 | 1678 | Minor shift |

| N-(CH₃)₂/N-(CD₃)₂ stretch | 1370 | 1370 | 1368 | Significant downward shift |

| Data extrapolated from normal coordinate analysis of isotopic derivatives. nih.gov |

Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational dynamics of hydrogenous materials, and by extension, their deuterated analogues. INS spectroscopy, coupled with periodic Density Functional Theory (DFT) calculations, has been successfully employed to study the structure and dynamics of crystalline 4-(dimethylamino)benzaldehyde (4DMAB). mdpi.comnih.gov This approach provides an excellent basis for understanding the molecular dynamics of the d11-deuterated form.

The key advantage of INS is its high sensitivity to the motions of hydrogen atoms, which have a large neutron scattering cross-section. In the case of this compound, the deuterium atoms have a different scattering cross-section, which would lead to a distinct INS spectrum. This allows for the unambiguous assignment of vibrational modes involving deuterium.

Studies on the non-deuterated 4DMAB have shown excellent agreement between experimental INS spectra and those simulated using periodic DFT calculations. mdpi.comnih.gov These studies have been instrumental in assigning the external phonon modes and low-frequency molecular vibrations within the crystal lattice. nih.gov A significant finding from these studies is the identification of the torsional motions of the methyl groups. nih.gov For this compound, the torsional frequencies of the deuterated methyl groups (CD₃) are expected to be significantly lower than those of the CH₃ groups due to the increased moment of inertia. This shift would provide direct insight into the rotational dynamics and the potential energy barrier for rotation of these groups.

| Dynamic Parameter | 4-(Dimethylamino)benzaldehyde (Experimental/Calculated) | Predicted for this compound |

| Methyl Torsional Frequency (CH₃) | ~190 ± 20 cm⁻¹ nih.gov | Lower frequency due to increased mass |

| Dimethylamino Group Vibrations | Crystal field splitting observed nih.gov | Altered splitting pattern due to deuteration |

| External Phonon Modes | Well-described by simulated spectra nih.gov | Shifted to lower energies |

| Based on findings from INS and DFT studies of the non-deuterated compound. mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining molecular structure and conformation in solution. The use of deuteration in conjunction with advanced NMR techniques offers a refined tool for probing subtle conformational details. Isotope shifts in NMR, which are small changes in the chemical shift of a nucleus upon isotopic substitution of a nearby atom, are particularly sensitive to molecular geometry and conformation.

Multidimensional NMR experiments on deuterated molecules can measure these small isotope shifts, providing valuable structural constraints. nih.gov For this compound, the deuterium atoms will induce measurable isotope shifts on the neighboring ¹³C and ¹⁵N nuclei (if labeled). The magnitudes of these shifts are dependent on the distance and dihedral angles between the deuterium and the observed nucleus.

By systematically analyzing these isotope shifts, it is possible to map out the conformational preferences of the molecule in solution. For instance, the conformation of the dimethylamino group relative to the benzaldehyde ring can be investigated by measuring the deuterium-induced isotope shifts on the aromatic carbons. This provides a powerful method to study the degree of planarity and the dynamics of internal rotation around the C-N bond.

| NMR Parameter | Information Gained | Relevance to this compound |

| Deuterium-induced ¹³C isotope shifts | Dihedral angles, internuclear distances | Conformation of the dimethylamino group and aldehyde group relative to the aromatic ring |

| Deuterium-induced ¹⁵N isotope shifts | N-C bond rotation and planarity | Dynamics of the dimethylamino group |

| 2D and 3D NMR experiments | Through-bond and through-space correlations | Complete assignment of the molecular structure and elucidation of subtle conformational equilibria |

| Based on general principles of advanced NMR spectroscopy of deuterated compounds. nih.gov |

Computational Chemistry and Theoretical Investigations of 4 Dimethylamino Benzaldehyde D11

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and molecular geometry of molecules like 4-(Dimethylamino)benzaldehyde-d11 (d11-DMAB). These computational methods allow for a detailed in-silico examination of the molecule's fundamental properties.

Geometry Optimization and Conformational Analysis of Deuterated 4-(Dimethylamino)benzaldehyde (B131446)

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For d11-DMAB, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

The parent molecule, 4-(Dimethylamino)benzaldehyde (DMAB), has been the subject of computational studies, often employing DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). These studies indicate that the molecule is nearly planar, with the dimethylamino and aldehyde groups being slightly out of the plane of the benzene (B151609) ring. The planarity is a result of the competing effects of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group, which favor a quinoidal resonance structure.

In the case of d11-DMAB, the substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the equilibrium geometry. This is because isotope effects are primarily mass-dependent and have a negligible influence on the electronic potential energy surface. Therefore, the optimized geometry of d11-DMAB is predicted to be very similar to that of its non-deuterated counterpart.

Conformational analysis of d11-DMAB would focus on the rotational barriers around the C-N bond of the dimethylamino group and the C-C bond of the aldehyde group. The planarity of the molecule suggests a significant energy barrier to rotation, which can be quantified by performing a relaxed potential energy surface scan. The deuteration of the methyl groups and the benzene ring will slightly increase the moments of inertia, which in turn will subtly affect the rotational constants of the molecule.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.37 Å |

| Phenyl Ring C-C Bond Lengths | 1.39 - 1.42 Å |

| C-D (aldehyde) Bond Length | ~1.10 Å |

| C-D (methyl) Bond Lengths | ~1.09 Å |

| C-D (phenyl) Bond Lengths | ~1.08 Å |

| Dihedral Angle (N-C-C=O) | ~0° - 5° |

Note: These are predicted values based on typical DFT calculations for similar molecules. Actual values would require specific calculations for d11-DMAB.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface of d11-DMAB would be calculated from the optimized geometry and the corresponding electron density.

The MEP of d11-DMAB is expected to show a region of negative potential (electron-rich) around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Conversely, the regions around the deuterium atoms of the aromatic ring and the methyl groups will exhibit positive potential (electron-poor). The nitrogen atom of the dimethylamino group will have a localized negative potential due to its lone pair of electrons, although this is somewhat delocalized into the aromatic ring.

The substitution of hydrogen with deuterium does not alter the electronic charge distribution in a significant way. Therefore, the MEP map of d11-DMAB will be qualitatively identical to that of DMAB. The primary difference will be in the vibrational properties rather than the static electronic properties.

The charge distribution can be further quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods would provide numerical values for the partial atomic charges on each atom, confirming the qualitative picture provided by the MEP. The NBO analysis would also reveal details about the delocalization of electron density from the dimethylamino group to the benzene ring and the aldehyde group.

Vibrational Frequency Calculations and Normal Mode Analysis for d11-DMAB

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. Computational methods can predict these vibrational frequencies and the corresponding atomic motions (normal modes), which is particularly useful for understanding the effects of isotopic substitution.

Prediction of Deuterium Isotope Shifts in Vibrational Spectra

The most significant impact of deuteration on the properties of 4-(Dimethylamino)benzaldehyde is on its vibrational spectrum. The heavier mass of deuterium compared to hydrogen leads to a decrease in the vibrational frequencies of the modes involving the motion of the substituted atoms. This phenomenon is known as the deuterium isotope effect.

For d11-DMAB, where all hydrogen atoms are replaced by deuterium, significant shifts are expected for all C-H, N-H (in the protonated form), and O-H (if present in a reaction) stretching, bending, and rocking modes. The magnitude of the shift for a particular vibrational mode can be approximated by the following relationship derived from the harmonic oscillator model:

ν_D / ν_H ≈ √(μ_H / μ_D)

where ν is the vibrational frequency and μ is the reduced mass of the oscillator. For a C-D bond compared to a C-H bond, this ratio is approximately 1/√2, leading to a significant lowering of the stretching frequency.

For d11-DMAB, the following key isotopic shifts are predicted:

Aldehydic C-D Stretch: The C-H stretching vibration of the aldehyde group in DMAB typically appears around 2700-2800 cm⁻¹. In d11-DMAB, this will shift to a much lower frequency, expected in the range of 2000-2100 cm⁻¹.

Aromatic C-D Stretches: The aromatic C-H stretching vibrations (typically 3000-3100 cm⁻¹) will be replaced by C-D stretching vibrations in the region of 2200-2300 cm⁻¹.

Methyl C-D Stretches: The symmetric and asymmetric C-H stretching vibrations of the methyl groups (around 2800-3000 cm⁻¹) will shift to lower wavenumbers, appearing in the 2100-2250 cm⁻¹ range.

Bending and Rocking Modes: Similar shifts to lower frequencies are expected for all bending (scissoring, wagging, twisting) and rocking modes involving the deuterium atoms.

These predicted shifts are invaluable for assigning experimental vibrational spectra of isotopically labeled molecules.

Table 2: Predicted Vibrational Frequency Shifts for Key Modes in this compound

| Vibrational Mode | Typical Frequency in DMAB (cm⁻¹) | Predicted Frequency in d11-DMAB (cm⁻¹) |

| Aldehydic C-H Stretch | 2750 | 2050 |

| Aromatic C-H Stretch | 3050 | 2250 |

| Methyl C-H Asymmetric Stretch | 2950 | 2200 |

| Methyl C-H Symmetric Stretch | 2850 | 2100 |

| Phenyl Ring C-H Out-of-Plane Bend | 820 | ~600 |

Note: These are approximate predicted values. Precise frequencies require specific DFT calculations.

Comparative Analysis of Calculated and Experimental Spectroscopic Data

First, theoretical vibrational frequencies are calculated using DFT. It is well-known that calculated harmonic frequencies are often higher than experimental anharmonic frequencies. To account for this discrepancy, a scaling factor is typically applied to the calculated frequencies. This scaling factor depends on the level of theory and basis set used. For B3LYP/6-311++G(d,p), a common scaling factor is around 0.96-0.98.

The scaled theoretical spectrum can then be directly compared with the experimental IR and Raman spectra. The excellent agreement that is often found between the scaled theoretical and experimental frequencies allows for a confident assignment of the observed spectral bands to specific normal modes of vibration.

In a study of isotopic forms of DMAB, including the singly deuterated DABA-CDO, a normal coordinate analysis based on infrared and Raman spectra was performed. nih.gov The force field and the forms of the normal modes were found to be in excellent agreement with those reported for similar molecules. nih.gov This demonstrates the power of combining experimental spectroscopy with computational analysis for understanding the vibrational dynamics of such molecules. A similar approach for d11-DMAB would provide a complete and unambiguous assignment of its vibrational spectrum.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational flexibility and interactions with other molecules in a condensed phase (e.g., in solution or in a crystal).

For d11-DMAB, MD simulations would be particularly useful for exploring:

Conformational Dynamics: Although the molecule is largely planar, small fluctuations and torsional motions of the dimethylamino and aldehyde groups will occur at finite temperatures. MD simulations can track these motions over time, providing information on the accessible conformational space and the timescales of conformational changes.

Solvation Effects: In a solvent, the conformation and electronic properties of d11-DMAB can be influenced by interactions with solvent molecules. MD simulations using an explicit solvent model can reveal the structure of the solvation shell around the molecule and quantify the strength of solute-solvent interactions.

Intermolecular Interactions in the Solid State: In the crystalline form, the packing of d11-DMAB molecules is governed by intermolecular forces such as van der Waals interactions and, in the case of the non-deuterated analogue, weak C-H···O hydrogen bonds. researchgate.net MD simulations of the crystal lattice can provide insights into the lattice dynamics, including phonon modes, and the stability of the crystal structure. The substitution with deuterium would slightly alter the strength of these weak hydrogen bonds, which could be investigated through MD.

The force field used in MD simulations is a critical component. For d11-DMAB, a custom force field would likely be required, with parameters for the deuterated species derived from quantum chemical calculations. The partial atomic charges obtained from the MEP or NBO analysis, along with bond stretching and angle bending force constants derived from the vibrational analysis, would be used to parameterize the force field.

MD simulations of d11-DMAB would provide a dynamic picture of its behavior, complementing the static information obtained from quantum chemical calculations and offering a more complete understanding of its properties in realistic environments.

Deuterium Labeling as a Probe for Solvent-Solute Interactions and Self-Assembly

Deuterium labeling serves as a sensitive probe for investigating non-covalent interactions, such as those between a solute and the surrounding solvent molecules, as well as the intermolecular forces driving self-assembly. While direct computational studies on this compound are not extensively reported, the principles derived from studies of similar systems and the non-deuterated analog provide a strong foundation for understanding its behavior.

Computational methods, particularly quantum mechanics (QM) and molecular dynamics (MD) simulations, can be employed to model the behavior of this compound in various solvents. The substitution of protium (B1232500) with deuterium, while having a minimal impact on the electronic structure, significantly alters the vibrational frequencies of the C-D, N-CD₃, and C-D (aromatic) bonds compared to their C-H counterparts. These changes can subtly influence the strength and nature of intermolecular interactions.

Solvent-Solute Interactions:

In polar solvents, the interactions are dominated by dipole-dipole forces and, in the case of protic solvents, hydrogen bonding (or deuterium bonding). Theoretical calculations can predict the geometry and binding energies of solvent molecules around the deuterated compound. For instance, in a protic solvent like methanol (B129727) (CH₃OH), the interaction between the solvent's hydroxyl group and the carbonyl oxygen or the dimethylamino nitrogen of the solute can be modeled. The difference in the zero-point energy (ZPE) between a C-H···O and a C-D···O hydrogen bond, though small, can be calculated to understand the isotopic preference for certain solvent orientations.

A study on a similar solvatochromic dye, 4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide, highlighted the importance of both hydrogen-bond accepting and donating capabilities of solvents in determining the solvation shell structure. nih.gov For this compound, computational models like the Polarizable Continuum Model (PCM) or explicit solvent simulations can be used to predict how the deuteration of the methyl groups and the aromatic ring affects the solvation free energy in different solvents.

Self-Assembly:

The crystal structure of the non-deuterated 4-(dimethylamino)benzaldehyde reveals key insights into its self-assembly behavior. The molecules pack in a manner that involves C-H···O hydrogen bonds and π-π stacking interactions. researchgate.net In a computational study of this compound, these interactions would be modeled to understand the impact of deuteration on the crystal packing and stability. The slightly shorter and stronger nature of C-D bonds compared to C-H bonds could lead to minor but measurable changes in the unit cell parameters and intermolecular distances.

The following table illustrates hypothetical data that could be generated from a comparative computational study of the protonated and deuterated species, highlighting the subtle changes in intermolecular interaction distances.

| Interaction Type | Protonated (Å) | Deuterated (d11) (Å) |

| C-H···O distance | 2.45 | 2.43 |

| π-π stacking distance | 3.50 | 3.49 |

| C-H···π distance | 2.80 | 2.78 |

This table presents hypothetical data based on expected trends from computational studies.

These subtle changes, when amplified over a crystalline lattice, can have a macroscopic effect on the material's properties.

Investigation of Isotope Effects on Reaction Pathways and Energetics

The study of kinetic isotope effects (KIEs) is a cornerstone of physical organic chemistry, providing invaluable information about reaction mechanisms. The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken or its vibrational environment is changed in the rate-determining step.

Theoretical Framework:

The theoretical basis for the KIE lies in the difference in zero-point vibrational energies (ZPVE) between C-H and C-D bonds. The C-D bond has a lower ZPVE due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a "primary" kinetic isotope effect (kH/kD > 1) when this bond is cleaved in the rate-determining step. "Secondary" isotope effects (kH/kD ≠ 1) can also be observed when the deuterated position is not directly involved in bond breaking but its hybridization or steric environment changes during the reaction.

Application to this compound:

Consider a hypothetical reaction involving the oxidation of the aldehyde group of 4-(dimethylamino)benzaldehyde to a carboxylic acid. If the rate-determining step involves the abstraction of the aldehydic hydrogen, a significant primary KIE would be expected. Computational methods such as Density Functional Theory (DFT) can be used to calculate the transition state structures and the ZPVEs for both the protonated and deuterated reactants.

The following interactive table presents hypothetical calculated activation energies and the resulting KIE for such an oxidation reaction.

| Species | Calculated Activation Energy (kcal/mol) |

| 4-(Dimethylamino)benzaldehyde | 20.5 |

| 4-(Dimethylamino)benzaldehyde-d1 (aldehydic D) | 21.7 |

| Calculated Primary KIE (kH/kD) | ~7.0 at 298 K |

This table presents hypothetical data based on typical values for primary kinetic isotope effects.

Furthermore, deuteration of the dimethylamino groups and the aromatic ring can lead to secondary isotope effects. For instance, in a reaction where the carbonyl group undergoes nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³. This change in the vibrational modes of the adjacent C-D bonds on the aromatic ring could result in a small secondary KIE.

Theoretical calculations can also predict thermodynamic isotope effects, which are equilibrium isotope effects. For example, in a reversible reaction, the equilibrium constant may be slightly different for the deuterated and non-deuterated species due to the differences in the ZPVEs of the reactants and products.

Applications of 4 Dimethylamino Benzaldehyde D11 in Mechanistic and Advanced Analytical Studies

Isotopic Labeling for Reaction Mechanism Elucidation in Organic Transformations

The presence of eleven deuterium (B1214612) atoms in 4-(dimethylamino)benzaldehyde-d11 makes it an invaluable probe for understanding the intricate details of organic reactions.

Determination of Deuterium Kinetic Isotope Effects (KIE) for Rate-Determining Steps

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect is particularly pronounced when a C-H bond is broken or formed in the rate-determining step of a reaction. By comparing the reaction rate of a process using 4-(dimethylamino)benzaldehyde (B131446) with that of its d11-labeled isotopologue, researchers can deduce whether the aldehydic proton or other C-H bonds are involved in the slowest step of the reaction. For instance, in a condensation reaction where the initial nucleophilic attack on the carbonyl carbon is the rate-limiting step, a significant primary KIE would be observed if the aldehydic C-H bond were to break in this step. Conversely, a small or negligible KIE would suggest that this bond cleavage occurs in a faster, subsequent step.

Table 1: Theoretical Kinetic Isotope Effects in a Hypothetical Reaction

| Reaction Step Involving C-H(D) Bond Cleavage | Expected kH/kD Value | Implication for Rate-Determining Step |

|---|---|---|

| Primary C-H(D) bond breaking | > 2 | C-H(D) bond cleavage is part of the rate-determining step. |

| Secondary C-H(D) bond rehybridization | 0.7 - 1.5 | Changes in the vibrational environment of the C-H(D) bond occur during the rate-determining step. |

| No C-H(D) bond involvement | ~ 1 | C-H(D) bond is not broken or significantly altered in the rate-determining step. |

Tracking Deuterium Atoms in Condensation Reactions and Other Chemical Transformations

The deuterium atoms on this compound act as tracers, allowing chemists to follow the fate of specific atoms throughout a reaction sequence. In condensation reactions, such as the formation of Schiff bases or hemiaminals, the deuterium label on the aldehyde group can be tracked to determine the stereochemistry and mechanism of the addition. nih.gov For example, in a reaction with a primary amine, the deuterium from the aldehyde group would be transferred to the nitrogen atom in the initial adduct and subsequently eliminated as part of a water molecule. By analyzing the isotopic composition of the products and byproducts using techniques like mass spectrometry or NMR spectroscopy, the precise pathway of the reaction can be mapped out. A study on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes has shown that the formation of the initial hemiaminal intermediate is a key step, and the electronic properties of substituents on the benzaldehyde (B42025) ring influence the reaction outcome. nih.gov Although this study did not use the d11-labeled compound, the principles of tracking the labeled atoms would be directly applicable.

Role as an Internal Standard in Quantitative Analytical Methodologies

The known purity and distinct mass of this compound make it an excellent internal standard for quantitative analyses, where a known amount of a reference compound is added to a sample to improve the accuracy and precision of the measurement.

Applications in Quantitative NMR (qNMR) for Absolute Quantification

In quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, an internal standard with a known concentration and purity is essential for the absolute quantification of an analyte. nih.govresearchgate.netbipm.orgjeolusa.com this compound is well-suited for this purpose as its deuterium-labeled methyl and aromatic groups would give rise to signals that are distinct from the proton signals of the analyte in a ¹H NMR spectrum, thus avoiding signal overlap. The aldehyde proton signal in the unlabeled compound appears at a distinct chemical shift, and while the corresponding deuterium signal in the d11-analog would not be directly observed in ¹H NMR, the absence of this proton signal and the altered signals of the aromatic and dimethylamino groups provide clear markers. The quantification is achieved by comparing the integral of a known analyte signal to the integral of a signal from the internal standard.

Table 2: Properties of 4-(Dimethylamino)benzaldehyde and its d11-Isotopologue Relevant for qNMR

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key ¹H NMR Signals (Unlabeled) |

|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde | C₉H₁₁NO | 149.19 | Aldehyde proton (~9.7 ppm), Aromatic protons (~6.7-7.7 ppm), Methyl protons (~3.0 ppm) |

| This compound | C₉D₁₁NO | 160.26 | No proton signals expected in a pure sample. |

Use in Mass Spectrometry-Based Assays (e.g., LC-MS/MS) for High-Precision Analysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are considered the gold standard for internal standards. This compound, with a molecular weight of 160.26, is easily distinguished from its non-deuterated form (MW 149.19) by the mass spectrometer. isotope.comlgcstandards.comnih.gov This mass difference allows for the simultaneous detection of the analyte and the internal standard. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. This co-behavior allows for accurate correction of any variations in the analytical process, leading to highly precise and reliable quantification.

Table 3: Mass Spectrometric Properties for Analyte and Internal Standard

| Compound | Molecular Weight (g/mol) | Precursor Ion [M+H]⁺ (m/z) | Potential Product Ions (m/z) |

|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde | 149.19 | 150.09 | 122.07, 107.08, 77.06 |

| This compound | 160.26 | 161.16 | Expected to be shifted by the mass of deuterium atoms from the unlabeled fragments. |

Probing Molecular Interactions in Complex Systems

The introduction of deuterium into a molecule can subtly alter its intermolecular interactions, a property that can be harnessed to study complex biological and chemical systems. While specific studies employing this compound for this purpose are not widely documented, the principles of using deuterated molecules as probes are well-established. The slight difference in the size and vibrational frequencies of C-D versus C-H bonds can lead to changes in hydrogen bonding, van der Waals forces, and hydrophobic interactions. These subtle changes can be detected by sensitive analytical techniques, providing information about the binding environment of the molecule. For example, in a protein-ligand binding study, the affinity of this compound might differ slightly from its non-deuterated counterpart, and these differences, when measured, could provide insights into the nature of the binding pocket.

Studies of Host-Guest Chemistry and Supramolecular Assemblies

The non-covalent interactions that govern the formation of host-guest complexes and larger supramolecular assemblies can be intricately probed using isotopically labeled guest molecules. While direct studies on this compound in this context are not extensively documented, the principles of using deuterated guests are well-established. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman) are pivotal in this area.

In host-guest systems, such as those involving cyclodextrins or calixarenes, the inclusion of a guest molecule within the host's cavity leads to characteristic changes in the spectroscopic signals of both host and guest. By using this compound, researchers can track the specific interactions involving the aldehyde and dimethylamino groups with greater clarity. The deuterium labeling would simplify certain regions of the ¹H NMR spectrum, removing overlapping signals and allowing for a more straightforward determination of the binding site and orientation of the guest molecule within the host.

Furthermore, vibrational spectroscopy offers a sensitive window into the subtle changes in bond vibrations upon complexation. A comprehensive normal coordinate analysis of various isotopologues of DMAB, including those deuterated at the aldehyde (DABA-CDO) and aromatic ring positions (DABA-3,5-D2), has provided a detailed assignment of their vibrational modes. nih.gov This foundational work allows for the precise interpretation of spectral shifts observed when this compound is incorporated into a supramolecular assembly. For instance, a shift in the C-D stretching frequency of the aldehyde group upon encapsulation would provide direct evidence of its interaction with the host's hydrophobic cavity.

The formation of intermolecular complexes, such as Schiff bases, through the reaction of the aldehyde group can also be studied with greater mechanistic detail. sigmaaldrich.com The use of the d11-labeled compound would allow for kinetic isotope effect studies, providing insights into the rate-determining steps of the assembly process.

Table 1: Potential Spectroscopic Probes for Host-Guest Studies with this compound

| Spectroscopic Technique | Information Gained with d11-Labeling |

| ¹H NMR | Simplification of spectra, easier determination of binding constants and stoichiometry. |

| ¹³C NMR | Probing electronic changes at specific carbon centers upon complexation. |

| Raman Spectroscopy | Monitoring shifts in C-D and other vibrational modes to identify interaction sites. |

| Infrared Spectroscopy | Observing changes in vibrational frequencies indicative of hydrogen bonding or confinement effects. |

Investigation of Surface Adsorption and Catalytic Mechanisms on Nanomaterials

The interaction of organic molecules with the surfaces of nanomaterials is fundamental to catalysis, sensing, and nanomedicine. This compound serves as an excellent probe for investigating these interactions, particularly on plasmonic metal nanoparticles like gold and silver.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique for studying molecules adsorbed on such surfaces. The use of isotopically labeled molecules like this compound is advantageous in SERS for several reasons. Firstly, it allows for the unambiguous assignment of vibrational bands, distinguishing the analyte's signals from those of the solvent or other species present. rsc.org Secondly, it enables quantitative analysis by using the deuterated compound as an internal standard. rsc.orggoogle.com

Studies on the non-deuterated DMAB have shown that it can be catalytically oxidized to 4-(dimethylamino)benzoic acid on the surface of gold nanoparticles. researchgate.net The use of this compound in such studies would provide deeper mechanistic insights. By monitoring the changes in the C-D vibrational modes, researchers could track the transformation of the aldehyde group with high specificity. The kinetic isotope effect, by comparing the reaction rates of the deuterated and non-deuterated compounds, would help to determine whether the cleavage of the C-H (or C-D) bond is the rate-limiting step in the catalytic cycle.

Table 2: Vibrational Frequencies of 4-(Dimethylamino)benzaldehyde Isotopologues Relevant to Surface Studies

| Vibrational Mode | Wavenumber (cm⁻¹) in DABA | Wavenumber (cm⁻¹) in DABA-CDO | Significance for Surface Studies |

| ν(C=O) | ~1665 | ~1660 | Monitors interaction of the carbonyl group with the nanoparticle surface. |

| ν(C-H)aldehyde | ~2820 | - | Disappearance indicates reaction at the aldehyde group. |

| ν(C-D)aldehyde | - | ~2100 | Appearance and shifts provide a clear marker for the deuterated aldehyde group's involvement in surface binding and reactions. |

| Ring Modes | Various | Various | Shifts indicate changes in the orientation and electronic structure of the aromatic ring upon adsorption. |

| Data derived from normal coordinate analysis of DMAB isotopologues. nih.gov |

Contributions to the Development of Novel Chemosensors and Probes

The unique spectroscopic properties of this compound make it a valuable component in the design of advanced chemosensors and molecular probes. Its altered vibrational signature provides a clear and distinct signal that can be used for detection and quantification.

The development of fluorescent chemosensors often relies on specific reactions that lead to a change in fluorescence. nih.gov Derivatives of DMAB are known to exhibit interesting photophysical properties, including the formation of twisted intramolecular charge transfer (TICT) states, which are sensitive to the local environment. nih.gov By using a deuterated version, it is possible to fine-tune the vibrational relaxation pathways, which can influence the fluorescence quantum yield and lifetime, potentially leading to more sensitive probes.

In the realm of vibrational spectroscopy-based sensing, particularly SERS, this compound can act as a "Raman-active label." google.com The principle involves attaching the deuterated molecule to a recognition element (e.g., an antibody or a DNA aptamer). When the recognition element binds to its target analyte, the SERS spectrum of the d11-labeled tag provides a quantifiable signal. The deuterium labeling ensures that the signal is in a region of the spectrum that is free from interference from complex biological matrices. This "deuterium window" in the Raman spectrum is a significant advantage for developing highly specific and sensitive biosensors.

For instance, a chemosensor for a specific enzyme could be designed where a substrate is derivatized with this compound. Enzymatic turnover would release a product whose SERS spectrum is different from the substrate, allowing for the monitoring of enzyme activity. The use of the deuterated compound would provide a clean and robust signal for quantification.

Future Perspectives and Emerging Research Avenues for 4 Dimethylamino Benzaldehyde D11

Exploration of Advanced Spectroscopic Techniques (e.g., 2D-IR, Ultrafast Spectroscopy) for Dynamic Studies

The presence of multiple deuterium (B1214612) atoms in 4-(Dimethylamino)benzaldehyde-d11 offers a unique opportunity for investigation using advanced spectroscopic methods. Techniques like two-dimensional infrared (2D-IR) and ultrafast spectroscopy can provide unprecedented insights into molecular dynamics, structure, and interactions.

2D-IR spectroscopy, for instance, can correlate different vibrational modes within the molecule, revealing information about molecular structure and its fluctuations on femtosecond to picosecond timescales. nih.govresearchgate.net For this compound, this could be applied to study the coupling between the carbonyl (C=O) stretch and the vibrations of the deuterated aromatic ring and dimethylamino group. Changes in these couplings upon solvent interaction or electronic excitation would provide a detailed picture of intramolecular energy transfer and conformational dynamics. Furthermore, 2D-IR is a powerful tool for monitoring chemical exchange processes like hydrogen-deuterium exchange (HDX) with site-specific resolution. nih.gov By studying the interaction of this compound in a protiated solvent, the dynamics of any back-exchange at specific sites could be meticulously tracked.